![molecular formula C15H20N6O3 B2542885 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034540-83-3](/img/structure/B2542885.png)
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
Scientific Research Applications
- Dysregulation of PRC2 function is associated with certain malignancies, making EZH2 an attractive target for cancer therapy .
- In a different context, it was evaluated as a potential inhibitor to protect mild steel against corrosion in 0.5 M HCl solution .
Histone Methyltransferase Inhibition
Oncology Research
Epigenetic Modulation
Combination Therapies
Corrosion Inhibition
Structural Biology Insights
Mechanism of Action
Target of Action
The primary target of the compound N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 .
Mode of Action
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide acts as a potent and selective inhibitor of EZH2, the catalytic engine of the PRC2 complex . By inhibiting EZH2, it disrupts the function of PRC2, leading to changes in the transcriptional activity of genes regulated by this complex .
Biochemical Pathways
The inhibition of EZH2 by N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide affects the biochemical pathway of histone methylation, specifically at lysine 27 of histone 3 . This disruption can lead to the derepression of genes that were silenced by the PRC2 complex .
Result of Action
The molecular and cellular effects of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide’s action include changes in gene expression due to the disruption of PRC2-mediated transcriptional repression . This can lead to the activation of genes that were previously silenced, potentially altering cellular functions and behaviors .
properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-10-8-11(20-24-10)13(22)16-9-12-17-14(19-15(18-12)23-2)21-6-4-3-5-7-21/h8H,3-7,9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIVOMVWJGKUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide |
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